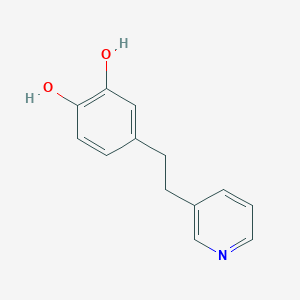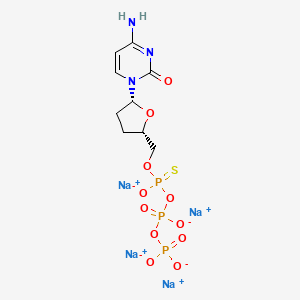
P-P-sP-Cyt-ddRibf.4Na+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-P-sP-Cyt-ddRibf.4Na+ is a complex compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of cytidine, a nucleoside molecule that plays a crucial role in cellular processes. The addition of specific functional groups and sodium ions enhances its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-P-sP-Cyt-ddRibf.4Na+ involves multiple steps, starting with the modification of cytidine. The process typically includes phosphorylation, protection of hydroxyl groups, and the introduction of sodium ions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-P-sP-Cyt-ddRibf.4Na+ follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
P-P-sP-Cyt-ddRibf.4Na+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
P-P-sP-Cyt-ddRibf.4Na+ has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.
Biology: It plays a role in understanding cellular processes, particularly those involving nucleosides and nucleotides.
Medicine: Research on P-P-sP-Cyt-ddRibf.4Na+ has implications for developing antiviral and anticancer therapies, as it can interact with specific molecular targets in cells.
Industry: The compound is used in the production of pharmaceuticals and as a component in biochemical assays and diagnostic kits.
Mechanism of Action
The mechanism of action of P-P-sP-Cyt-ddRibf.4Na+ involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs like cytarabine and gemcitabine, which also have applications in medicine and research.
Uniqueness
P-P-sP-Cyt-ddRibf.4Na+ stands out due to its unique combination of functional groups and sodium ions, which enhance its stability and reactivity. This makes it particularly valuable for specific applications where other nucleoside analogs may not be as effective.
Conclusion
P-P-sP-Cyt-ddRibf.4Na+ is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and industrial use.
Properties
Molecular Formula |
C9H12N3Na4O11P3S |
|---|---|
Molecular Weight |
555.15 g/mol |
IUPAC Name |
tetrasodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O11P3S.4Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(21-8)5-20-26(19,27)23-25(17,18)22-24(14,15)16;;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,27)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t6-,8+,26?;;;;/m0..../s1 |
InChI Key |
NSXFJSOFTIAOQU-LPYYGZKZSA-J |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






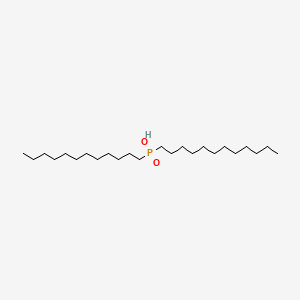
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)

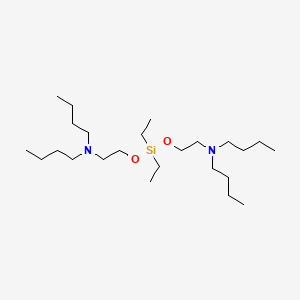
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
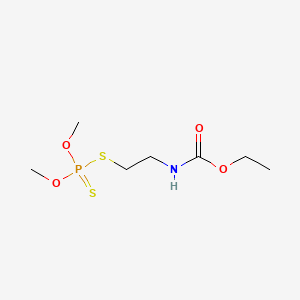
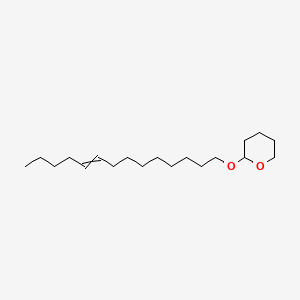
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
